

Application Notes and Protocols: JH-II-127 in HEK293 Cells

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Compound of Interest

Compound Name: JH-II-127
Cat. No.: B15583964

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Introduction

JH-II-127 is a potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2, such as G2019S, are linked to an increased risk of Parkinson's disease, making LRRK2 a key therapeutic target.[3][4] These application notes provide detailed protocols and data for the use of **JH-II-127** in Human Embryonic Kidney (HEK293) cell lines, a common model system for studying LRRK2 biology.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JH-II-127 against LRRK2 Variants

LRRK2 Variant	IC ₅₀ (nM)
Wild-Type (WT)	6.6[2][5]
G2019S Mutant	2.2[2][5]
A2016T Mutant	47.7[2][5]
G2019S + A2016T Mutant	3,080[2]

Table 2: Cellular Activity of JH-II-127 in HEK293 Cells

Cell Line	Target	Concentration (μM)	Incubation Time	Observed Effect
HEK293 expressing GFP-LRRK2 (WT)	LRRK2	0.03, 0.1, 0.3, 1, 3	90 min	Dose-dependent inhibition of Ser910 and Ser935 phosphorylation. [1][3]
HEK293 expressing GFP-LRRK2 (G2019S)	LRRK2	0.03, 0.1, 0.3, 1, 3	90 min	Dose-dependent inhibition of Ser910 and Ser935 phosphorylation. [1][3]
HEK293 expressing GFP-LRRK2 (A2016T)	LRRK2	0.3 - 1	90 min	Dephosphorylation of Ser910 and Ser935. [1]
HEK293 expressing GFP-LRRK2 (G2019S + A2016T)	LRRK2	0.3 - 1	90 min	Dephosphorylation of Ser910 and Ser935. [1]

Experimental Protocols

Protocol 1: Inhibition of LRRK2 Phosphorylation in Stably Transfected HEK293 Cells

This protocol describes the methodology to assess the inhibitory effect of **JH-II-127** on LRRK2 autophosphorylation sites, Ser910 and Ser935, in HEK293 cells stably expressing different LRRK2 variants.

Materials:

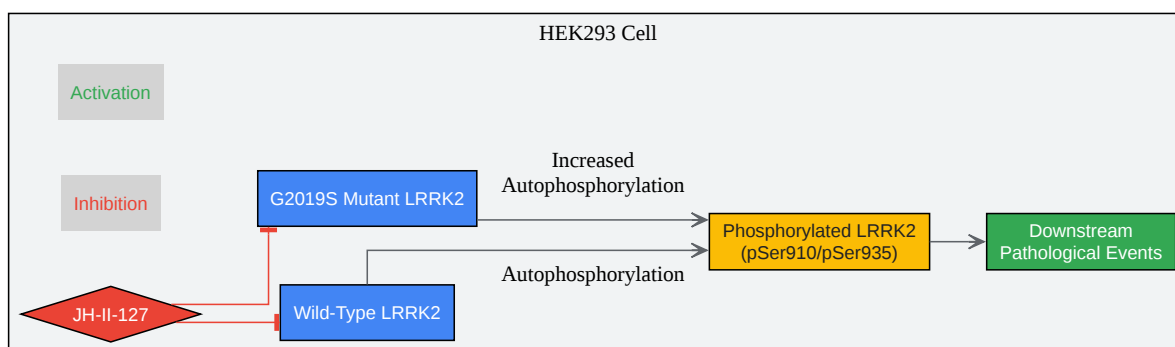
- HEK293 cells stably expressing GFP-LRRK2 (Wild-Type, G2019S, A2016T, or G2019S + A2016T)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **JH-II-127** (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer and membranes
- Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-LRRK2 (total), anti-GFP
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Cell Culture:** Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
- **Compound Treatment:** Prepare serial dilutions of **JH-II-127** in culture medium to achieve final concentrations of 0.03, 0.1, 0.3, 1, and 3 μM.^[1] Also, prepare a vehicle control with DMSO at the same final concentration as the highest **JH-II-127** concentration.
- Remove the old medium from the cells and add the medium containing the different concentrations of **JH-II-127** or DMSO.
- **Incubation:** Incubate the cells for 90 minutes at 37°C.^{[1][3]}
- **Cell Lysis:** After incubation, wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- **Protein Quantification:** Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
- **Western Blotting:**
 - Normalize the protein concentrations of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.

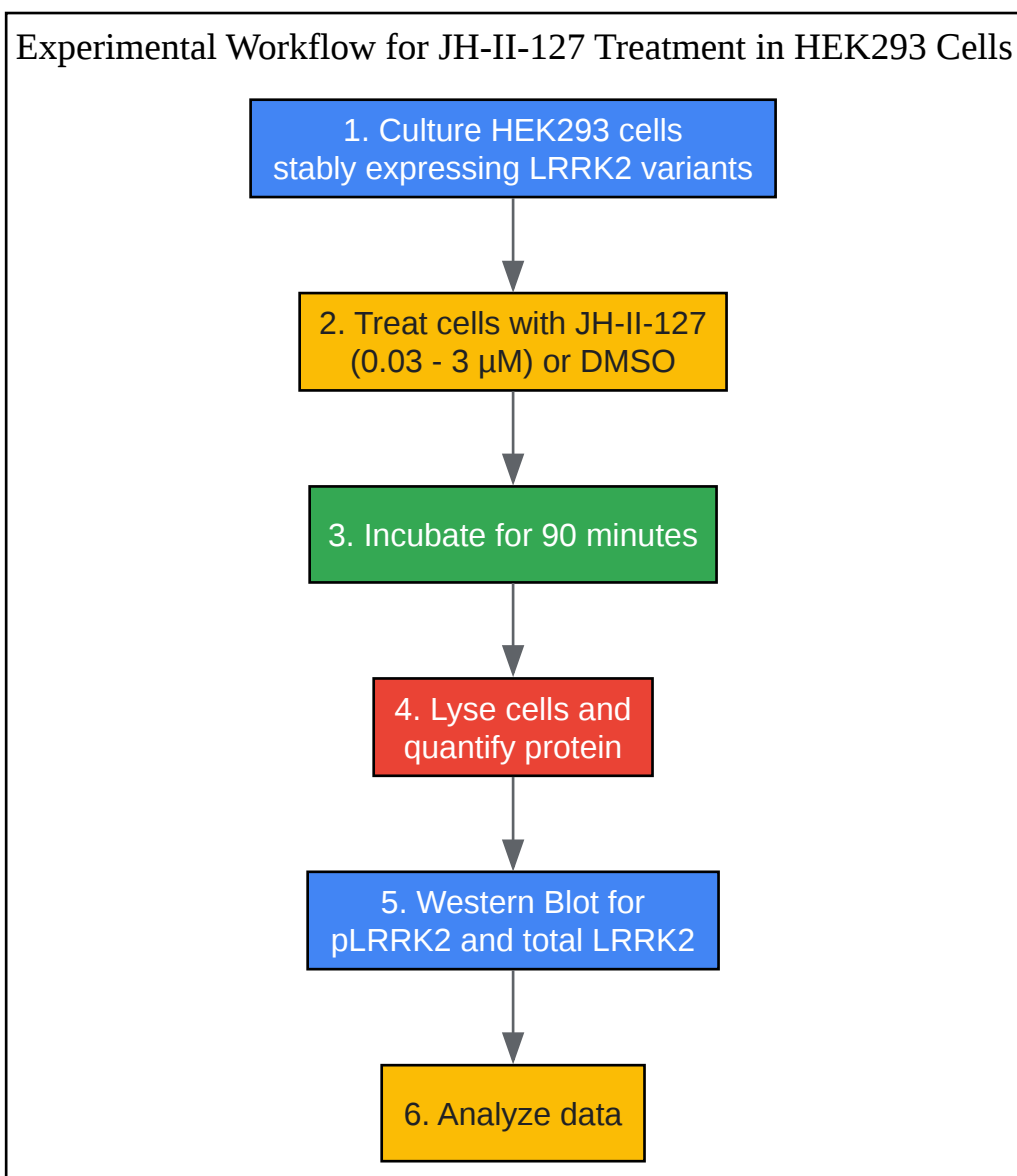
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pSer910-LRRK2, pSer935-LRRK2, and total LRRK2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated LRRK2 levels to the total LRRK2 levels.

Visualizations



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Caption: Inhibition of LRRK2 signaling by **JH-II-127**.



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Caption: Workflow for assessing **JH-II-127** efficacy.

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